Reaction Kinetics: DBCO-Containing Silane vs. Alternative Click Chemistry Surface Functionalization Strategies
DBCO-PEG4-triethoxysilane employs the DBCO moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), exhibiting second-order rate constants of 0.1–1.0 M⁻¹s⁻¹ in physiological buffers (pH 7.4, 37°C) . In contrast, traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires copper catalyst addition and exhibits variable kinetics dependent on Cu(I) concentration, while alternative cyclooctyne systems such as OCT (cyclooctyne) demonstrate substantially slower kinetics with k values of approximately 2.4 × 10⁻³ M⁻¹s⁻¹ for benzyl azide at room temperature [1].
| Evidence Dimension | Second-order reaction rate constant with azide |
|---|---|
| Target Compound Data | 0.1–1.0 M⁻¹s⁻¹ (DBCO-azide SPAAC) |
| Comparator Or Baseline | Cyclooctyne (OCT): 2.4 × 10⁻³ M⁻¹s⁻¹ with benzyl azide |
| Quantified Difference | DBCO is ~40–400× faster than OCT |
| Conditions | Physiological buffer (pH 7.4, 37°C) for DBCO; room temperature in CD3CN for OCT |
Why This Matters
Faster kinetics reduce surface functionalization time and enable efficient conjugation at lower reagent concentrations, critical for precious biomolecule workflows.
- [1] Table 1. Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. PMC. View Source
